1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrido[2,3-d]pyrimidine core, substituted with 2,4-dimethylphenyl and 4-methoxyphenyl groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and a suitable diketone under acidic or basic conditions.
Substitution Reactions: The introduction of the 2,4-dimethylphenyl and 4-methoxyphenyl groups is often carried out via nucleophilic substitution reactions. These reactions may involve the use of reagents like alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells and reduce inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, its inhibition of kinases can disrupt cell signaling and proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: Similar in structure but with a pyrazole ring, these compounds also exhibit kinase inhibition and anticancer properties.
Uniqueness: 1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical properties and biological activities. Its combination of 2,4-dimethylphenyl and 4-methoxyphenyl groups enhances its ability to interact with molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
902965-80-4 |
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Molecular Formula |
C24H23N3O3 |
Molecular Weight |
401.466 |
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23N3O3/c1-16-6-9-19(17(2)13-16)15-26-22-21(5-4-12-25-22)23(28)27(24(26)29)14-18-7-10-20(30-3)11-8-18/h4-13H,14-15H2,1-3H3 |
InChI Key |
VAVULSVKLMUSOM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)OC)C |
solubility |
not available |
Origin of Product |
United States |
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